1-(6-Bromonaphthalen-2-yl)adamantane
Description
1-(6-Bromonaphthalen-2-yl)adamantane is a brominated adamantane derivative featuring a naphthalene ring substituted at the 6-position with bromine and covalently linked to the 1-position of the adamantane cage. Adamantane derivatives are renowned for their thermal stability, rigid structure, and applications in pharmaceuticals, particularly as antiviral agents.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br/c21-19-4-2-16-8-18(3-1-17(16)9-19)20-10-13-5-14(11-20)7-15(6-13)12-20/h1-4,8-9,13-15H,5-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLEAPLNQOYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Bromonaphthalen-2-yl)adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and 6-bromonaphthalene.
Reaction Conditions: The reaction often involves the use of a strong base, such as sodium hydride, to deprotonate the adamantane, followed by the addition of 6-bromonaphthalene under reflux conditions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
1-(6-Bromonaphthalen-2-yl)adamantane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form dehalogenated products.
Common Reagents and Conditions: Typical reagents include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products depend on the specific reaction conditions but can include substituted adamantane derivatives and various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)adamantane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Derivatives of adamantane are known for their antiviral and neuroprotective properties, and this compound is being explored for similar applications.
Industry: The compound is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)adamantane involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Positional Isomerism: 1- vs. 2-Substituted Adamantanes
- Activity and Selectivity: 1-Substituted adamantane derivatives, such as compound 18a (1-substituted adamantane amide), exhibit superior antiviral activity (IC₅₀ = 0.03 μM against vaccinia virus) and higher selectivity indices compared to 2-substituted isomers. For example, 2-aminoadamantane derivatives show increased cytotoxicity, reducing their therapeutic utility .
- Cytotoxicity : 1-Substituted derivatives (e.g., 12a–15a, 18a ) demonstrate lower cytotoxicity, likely due to reduced off-target interactions. This trend is critical for antiviral drug design, as seen in comparisons with Tecovirimat, a 1-substituted adamantane-based antiviral .
Substituent Effects: Bromonaphthyl vs. Other Functional Groups
- The bromonaphthyl group in 1-(6-Bromonaphthalen-2-yl)adamantane may enhance binding affinity in viral envelope proteins due to increased surface area .
- Alkyl Bromides : Derivatives like 1-(2-Bromoethyl)adamantane (CAS 773-37-5) are used as intermediates in antiviral synthesis. However, their simpler alkyl chains lack the aromaticity required for specific protein interactions, limiting their standalone biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
